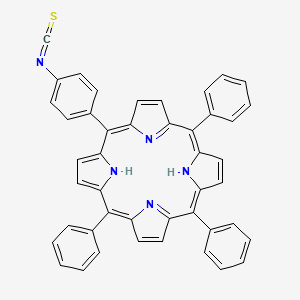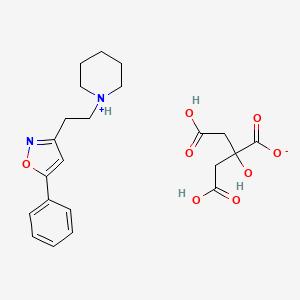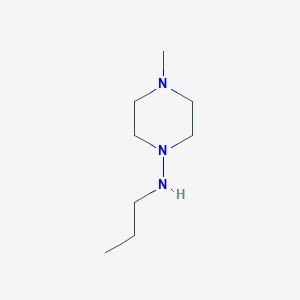
alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol typically involves multiple steps, starting with the preparation of the core imidazole ring. The process includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using a thiol reagent.
Attachment of the Isopentyl Group: The isopentyl group is added via an alkylation reaction.
Final Assembly: The final step involves the coupling of the imidazole ring with the thiophenyl and isopentyl groups to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-diethylamino-3-p-isopentylthiophenyl-2-propene, hydrochloride
- 1-dimethylamino-3-p-isopentylthiophenyl-2-propene, hydrochloride
Uniqueness
Alpha-(p-Isopentylthiophenyl)-1-imidazoleethanol stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
73973-73-6 |
|---|---|
Formule moléculaire |
C16H22N2OS |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-imidazol-1-yl-1-[4-(3-methylbutylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C16H22N2OS/c1-13(2)7-10-20-15-5-3-14(4-6-15)16(19)11-18-9-8-17-12-18/h3-6,8-9,12-13,16,19H,7,10-11H2,1-2H3 |
Clé InChI |
WWVRWOZCPAHXBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC1=CC=C(C=C1)C(CN2C=CN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


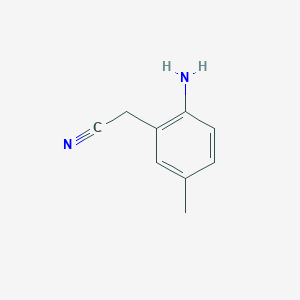
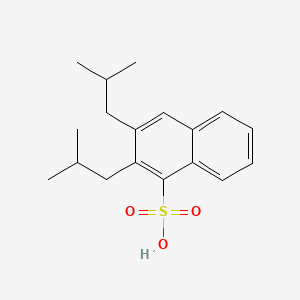
![2-Hydrazono-4-nitro-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13791762.png)
![5,11-dibromo-2,2-difluoro-4,6,10,12-tetramethyl-8-pyridin-4-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13791763.png)
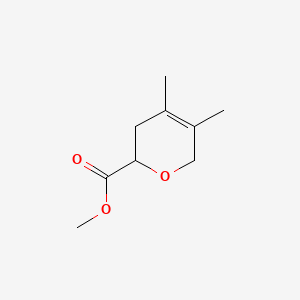
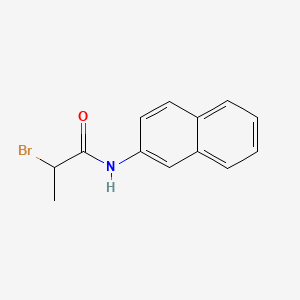
![2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)](/img/structure/B13791792.png)
![2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B13791799.png)
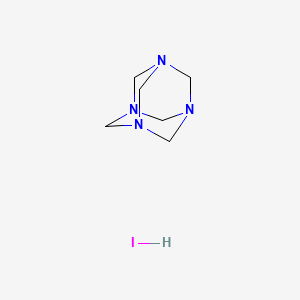
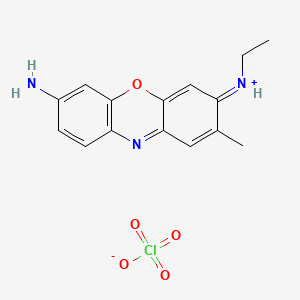
![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)
